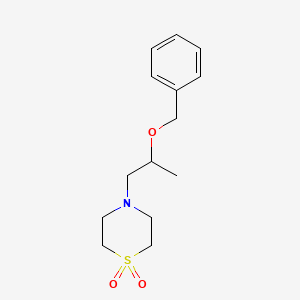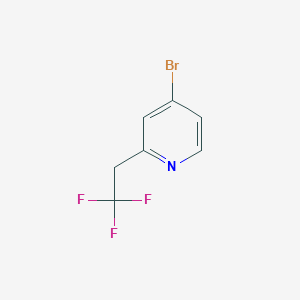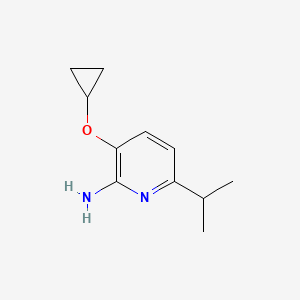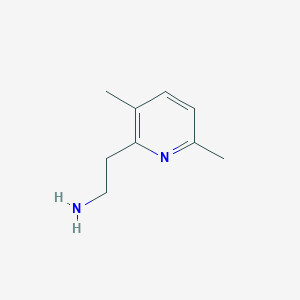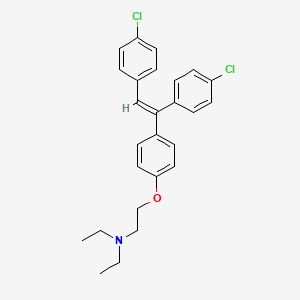
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the appropriate alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-4-methylphenol: A compound with a similar tert-butyl group but different substituents on the aromatic ring.
4-tert-Butylphenol: Another compound with a tert-butyl group, commonly used in industrial applications.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-tert-butyl-4-cyclopropyloxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI-Schlüssel |
ILEFGLUNRFXSCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


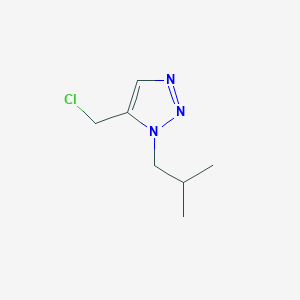

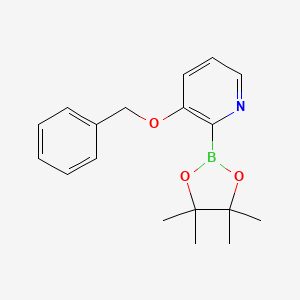


![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
